molecular formula C29H27ClN6O B11214251 4-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

4-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11214251
M. Wt: 511.0 g/mol
InChI Key: MMUQYUAKOMZURV-UHFFFAOYSA-N
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Description

4-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a pyrazolo[3,4-d]pyrimidine core, and substituted phenyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the pyrazolo[3,4-d]pyrimidine core. Common synthetic routes may include:

    Formation of the Piperazine Ring: This step often involves the reaction of a suitable amine with a dihaloalkane under basic conditions to form the piperazine ring.

    Attachment of the Pyrazolo[3,4-d]pyrimidine Core: This step may involve the reaction of the piperazine derivative with a pyrazolo[3,4-d]pyrimidine precursor under acidic or basic conditions, depending on the specific reagents used.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist or agonist at certain receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple types of chemical modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C29H27ClN6O

Molecular Weight

511.0 g/mol

IUPAC Name

4-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C29H27ClN6O/c1-37-25-13-11-24(12-14-25)36-29-26(19-33-36)28(31-20-32-29)35-17-15-34(16-18-35)27(21-5-3-2-4-6-21)22-7-9-23(30)10-8-22/h2-14,19-20,27H,15-18H2,1H3

InChI Key

MMUQYUAKOMZURV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=C(C=C6)Cl

Origin of Product

United States

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